Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-
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Overview
Description
Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- is a complex organic compound that features a combination of acetamide, oxadiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the acetamide and sulfonylphenyl groups. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different substituents.
Oxadiazole derivatives: Molecules featuring the oxadiazole ring with various functional groups.
Pyridine derivatives: Compounds containing the pyridine ring with different substituents.
Uniqueness
What sets Acetamide, N-(4-(((3,6-dihydro-4-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific disciplines.
Properties
CAS No. |
160857-61-4 |
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Molecular Formula |
C22H23N5O5S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[4-[[4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dihydro-2H-pyridin-1-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H23N5O5S/c1-15(28)23-18-5-9-20(10-6-18)33(29,30)26-27-13-11-17(12-14-27)22-25-24-21(32-22)16-3-7-19(31-2)8-4-16/h3-11,26H,12-14H2,1-2H3,(H,23,28) |
InChI Key |
NAJIZWBJHQRZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C3=NN=C(O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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